2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Description
This compound is a thieno[3,2-d]pyrimidin derivative featuring a 4-chlorophenyl substituent at position 3, a sulfanyl-linked acetamide group at position 2, and an N-methyl-N-phenylacetamide moiety. Its structure combines a bicyclic thienopyrimidine core with pharmacologically relevant substituents, making it a candidate for exploration in medicinal chemistry. This scaffold is analogous to kinase inhibitors and anti-inflammatory agents, though its specific biological targets require further validation.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-24(15-5-3-2-4-6-15)18(26)13-29-21-23-17-11-12-28-19(17)20(27)25(21)16-9-7-14(22)8-10-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNHOGZPRALBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H22ClN3O3S2
- Molecular Weight : 476.011 g/mol
- CAS Number : 1260985-64-5
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of the chlorophenyl group and the sulfanyl moiety contributes to its biological efficacy.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that thienopyrimidine derivatives can act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical targets in cancer therapy.
-
Mechanism of Action :
- Inhibition of TS and DHFR leads to disruption in nucleotide synthesis, thereby impeding cancer cell proliferation.
- Compounds similar to our target have shown IC50 values in the low micromolar range against various tumor cell lines, indicating potent activity.
- Case Studies :
Antimicrobial Activity
In addition to anticancer properties, the compound's structure suggests potential antimicrobial activity. Research has shown that thienopyrimidine derivatives can exhibit moderate to strong antibacterial effects.
- Antibacterial Screening :
- A series of synthesized compounds demonstrated significant activity against Salmonella typhi and Bacillus subtilis, with some exhibiting strong inhibitory effects on urease and acetylcholinesterase .
- The sulfamoyl functionality present in the compound is associated with antibacterial action, enhancing its therapeutic potential.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its pharmacological profile.
- Enzyme Targets :
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to understanding its unique properties. Below is a comparative analysis based on substituent variations, ring saturation, and pharmacological implications:
Table 1: Key Structural and Functional Comparisons
Key Findings from Structural Analysis
Ring Saturation and Solubility : The hexahydro analog () exhibits reduced solubility compared to the dihydro target compound due to increased hydrophobicity from the saturated ring system .
Mesityl groups () introduce significant steric hindrance, which may limit binding to flat enzymatic pockets but enhance selectivity .
Alkyl Chain Modifications : The butyl-substituted analog () demonstrates how extended alkyl chains enhance lipophilicity, favoring passive diffusion across biological membranes .
Contradictions and Gaps in Evidence
- Pharmacokinetic Data: None of the provided sources include experimental data (e.g., IC50, LogP) for direct efficacy or toxicity comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
